A Technical Guide to the Chemical Properties of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde
A Technical Guide to the Chemical Properties of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde
Abstract: This document provides an in-depth technical examination of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde, a heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. As a substituted pyridine, this molecule incorporates a reactive aldehyde, a phenolic hydroxyl group, and a methoxy ether, presenting a unique combination of functionalities. This guide elucidates the compound's molecular structure, physicochemical properties, spectroscopic signature, and chemical reactivity. Furthermore, it outlines a representative synthetic protocol, discusses its potential as a versatile building block in drug discovery, and provides essential safety and handling information. This paper is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.
Molecular Structure and Physicochemical Properties
4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde belongs to the family of pyridinecarboxaldehydes. The pyridine ring, an aromatic heterocycle, is substituted at key positions, which dictates its chemical behavior. The hydroxyl group at position 4 can exhibit keto-enol tautomerism, existing in equilibrium with its pyridinone form, a characteristic that is crucial in many biological systems.[1][2] The aldehyde at position 2 is a key handle for synthetic transformations, while the methoxy group at position 5 modulates the electronic properties of the aromatic ring.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 4-hydroxy-5-methoxypyridine-2-carbaldehyde | PubChem |
| Molecular Formula | C₇H₇NO₃ | [3][4] |
| Molecular Weight | 153.14 g/mol | [4] |
| Monoisotopic Mass | 153.04259 Da | [3] |
| CAS Number | 209339-71-3 | - |
| Appearance | Predicted: Off-white to yellow solid | - |
| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol), limited solubility in water. | - |
| Melting Point | Experimental data not available. | - |
Synthesis and Purification
While multiple synthetic routes to substituted pyridine aldehydes exist, a common and effective strategy involves the ortho-formylation of a pre-functionalized pyridine ring. A plausible approach for synthesizing 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde is via directed ortho-metalation, a powerful tool for regioselective functionalization.
Proposed Synthetic Workflow
The following diagram outlines a logical pathway starting from a commercially available 4-hydroxy-5-methoxypyridine, leveraging its inherent directing group capabilities to install the aldehyde functionality.
Caption: Proposed synthetic workflow for 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde.
Experimental Protocol: Directed Ortho-Metalation
This protocol is a representative methodology. Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.
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Protection: To a solution of 4-hydroxy-5-methoxypyridine in anhydrous dichloromethane (DCM), add 1.1 equivalents of imidazole followed by 1.1 equivalents of tert-Butyldimethylsilyl chloride (TBDMSCl). Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
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Causality: The phenolic hydroxyl group is acidic and would be preferentially deprotonated by the organolithium reagent in the next step. Protection as a TBDMS ether prevents this side reaction and ensures lithiation occurs at the desired carbon position.
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-
Metalation: Dissolve the protected pyridine from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen). Slowly add 1.2 equivalents of n-butyllithium (n-BuLi) dropwise. Stir the resulting solution at -78 °C for 1-2 hours.
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Causality: The silyl ether and methoxy groups direct the strongly basic n-BuLi to abstract the proton at the C2 position, which is the most activated site, thereby generating a regiochemically defined lithiated intermediate. The low temperature is critical to maintain the stability of this organometallic species.
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-
Formylation: While maintaining the temperature at -78 °C, add 1.5 equivalents of anhydrous N,N-Dimethylformamide (DMF) to the reaction mixture. Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature.
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Causality: The nucleophilic lithiated intermediate attacks the electrophilic carbonyl carbon of DMF. The resulting adduct is stable at low temperatures and, upon aqueous workup, hydrolyzes to yield the desired aldehyde.
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Workup and Deprotection: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated in vacuo. The crude product is then dissolved in THF, and 1.1 equivalents of tetrabutylammonium fluoride (TBAF) is added to cleave the silyl ether.
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Purification: The final product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
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Self-Validation: The purity and identity of the final product must be confirmed through the spectroscopic methods detailed in the following section.
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Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. The following tables summarize the predicted data based on the chemical structure and analysis of similar compounds.[5][6][7]
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.80 | s | 1H | Aldehyde (-CHO) |
| ~10.5-11.5 | br s | 1H | Phenolic (-OH) |
| ~8.10 | s | 1H | Pyridine C6-H |
| ~7.05 | s | 1H | Pyridine C3-H |
| ~3.90 | s | 3H | Methoxy (-OCH₃) |
Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~192.0 | Aldehyde Carbonyl (C=O) |
| ~160.0 | C4 (bearing -OH) |
| ~150.0 | C2 (bearing -CHO) |
| ~145.0 | C5 (bearing -OCH₃) |
| ~140.0 | C6 |
| ~110.0 | C3 |
| ~56.0 | Methoxy Carbon (-OCH₃) |
Table 4: Predicted FT-IR Data (ATR)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H Stretch | Hydroxyl |
| ~2850, ~2750 | C-H Stretch | Aldehyde |
| ~1690 (strong) | C=O Stretch | Aldehyde Carbonyl |
| ~1600, ~1570 | C=C / C=N Stretch | Aromatic Pyridine Ring |
| ~1270 (strong) | C-O Stretch | Aryl Ether |
Table 5: Predicted Mass Spectrometry Data
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | [C₇H₈NO₃]⁺ | 154.0499 |
| [M+Na]⁺ | [C₇H₇NNaO₃]⁺ | 176.0318 |
| [M-H]⁻ | [C₇H₆NO₃]⁻ | 152.0353 |
| Data derived from computational predictions.[3] |
Chemical Reactivity and Synthetic Potential
4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde is a trifunctional molecule, offering several avenues for chemical modification. Its reactivity profile makes it an exceptionally useful intermediate in multi-step syntheses.
Caption: Key reaction pathways for 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde.
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Reactions at the Aldehyde Group: The aldehyde is susceptible to nucleophilic attack. It can be readily oxidized to the corresponding carboxylic acid, a key component in many bioactive molecules.[8] Conversely, it can be reduced to a primary alcohol using mild reducing agents like sodium borohydride. It also undergoes classic aldehyde chemistry such as Wittig reactions to form alkenes and reductive amination to generate secondary and tertiary amines.
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Reactions at the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. This allows for O-alkylation or O-acylation to produce a variety of ether and ester derivatives, which is a common strategy in drug development to modify solubility and pharmacokinetic properties.
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Reactions involving the Pyridine Ring: The electron-donating hydroxyl and methoxy groups activate the pyridine ring, though the inherent electron-deficient nature of the ring and the presence of the deactivating aldehyde group temper this effect. The pyridine nitrogen remains basic and can be protonated or quaternized.
Applications in Research and Drug Development
The pyridinone scaffold, a tautomer of hydroxypyridine, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1]
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Scaffold for Bioactive Molecules: This compound serves as an excellent starting point for the synthesis of compound libraries. Its three distinct functional groups can be independently modified to explore structure-activity relationships (SAR). For example, derivatives of substituted pyridines have been investigated as PDE5 inhibitors and serotonin 5-HT2C receptor modulators.[9][10]
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Precursor for Fused Heterocycles: The functional groups can be used to construct more complex, fused ring systems. For instance, the aldehyde and hydroxyl group could participate in condensation reactions to form pyranopyridines or other related heterocyclic frameworks.[2]
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Chelating Agent: The 4-hydroxy-aldehyde arrangement could potentially act as a bidentate chelating agent for various metal ions, an area of interest for developing novel therapeutic or diagnostic agents.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde is not widely available, data from analogous pyridine aldehydes and substituted phenols should be used to guide handling procedures.[11][12][13]
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Hazard Identification:
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Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong bases.
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References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- ChemBK. (n.d.). 2-Pyridinecarboxylic acid, 4-hydroxy-5-methoxy-.
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Glidewell, C., et al. (2016). Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Acta Crystallographica Section E, 72(Pt 11), 1601–1607. Retrieved from [Link]
- Sigma-Aldrich. (2022). Safety Data Sheet.
- Thermo Fisher Scientific. (2022). Safety Data Sheet.
- Thermo Fisher Scientific. (2021). Safety Data Sheet.
- Fisher Scientific. (2022). Safety Data Sheet.
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PubChem. (n.d.). 4-Methoxypyridine-2-carboxaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 4-hydroxy-5-methoxypyridine-2-carbaldehyde. Retrieved from [Link]
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Zhang, W., & Pike, A. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847493. Retrieved from [Link]
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Fábián, L., et al. (2007). 4-Hydroxy-7-methoxy-2-methyl-5H-1-benzopyrano[4,3-b]pyridin-5-one. Acta Crystallographica Section E, 63(Pt 5), o2467. Retrieved from [Link]
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Wold, E. A., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(14), 7546–7561. Retrieved from [Link]
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Hughes, R. O., et al. (2009). Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. Bioorganic & Medicinal Chemistry Letters, 19(17), 5209–5213. Retrieved from [Link]
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